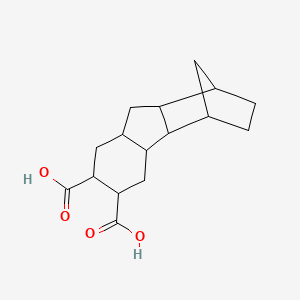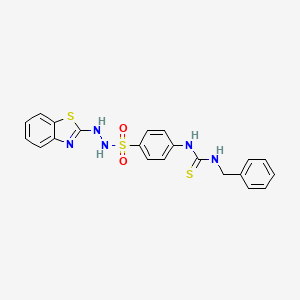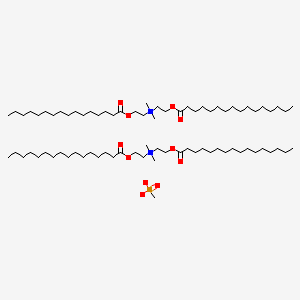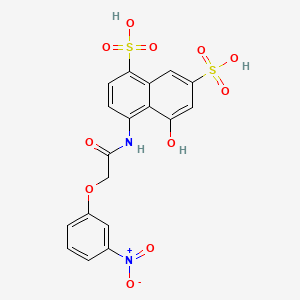
Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate is a synthetic organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate typically involves the diazotization of 4-methyl-2-sulphonatophenylamine followed by coupling with 3-hydroxy-2-naphthoic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves precise control of temperature, pH, and the concentration of reactants. The final product is then purified through crystallization or other suitable methods.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the hydroxyl and sulphonate groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amines and other reduced forms.
Substitution: Substituted derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Widely used as a dye in textiles, plastics, and inks.
Wirkmechanismus
The compound exerts its effects primarily through its ability to absorb and reflect specific wavelengths of light, giving it its characteristic color. The azo bond plays a crucial role in this process, as it is responsible for the electronic transitions that result in coloration. In biological systems, the compound can interact with cellular components, leading to staining or other effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Calcium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate
- Sodium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate
Uniqueness
Potassium hydrogen 3-hydroxy-4-((4-methyl-2-sulphonatophenyl)azo)-2-naphthoate is unique due to its specific potassium ion, which can influence its solubility and reactivity compared to its calcium and sodium counterparts. This makes it particularly suitable for certain industrial applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
93923-95-6 |
|---|---|
Molekularformel |
C18H13KN2O6S |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
potassium;2-[(3-carboxy-2-hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzenesulfonate |
InChI |
InChI=1S/C18H14N2O6S.K/c1-10-6-7-14(15(8-10)27(24,25)26)19-20-16-12-5-3-2-4-11(12)9-13(17(16)21)18(22)23;/h2-9,21H,1H3,(H,22,23)(H,24,25,26);/q;+1/p-1 |
InChI-Schlüssel |
ROYDBDOJXOPQFH-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O)S(=O)(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Dimethyl 3,3'-(1,3-dimethoxy-1,3-dimethyl-1,3-disiloxanediyl)bis[2-methylpropionate]](/img/structure/B12689937.png)






